molecular formula C10H15NO2 B8776132 4-(Diethoxymethyl)pyridine CAS No. 27443-40-9

4-(Diethoxymethyl)pyridine

Cat. No. B8776132
Key on ui cas rn: 27443-40-9
M. Wt: 181.23 g/mol
InChI Key: AQLFDWKAJBODBL-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

4-Pyridinecarboxaldehyde (3.00 mL, 31.4 mmol), ethyl orthoformate (15.7 mL, 94.2 mmol) and p-toluenesulfonic acid (229 mg, 1.57 mmol) were dissolved in ethanol (60.0 mL), and the mixture was heated to reflux under a nitrogen atmosphere for 10 hours. The reaction was stopped by addition of a saturated aqueous sodium bicarbonate solution to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give 4-(diethoxymethyl)pyridine (4.41 g, yield: 78%).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
229 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[O:8])=[CH:3][CH:2]=1.C([O-])([O-])[O:10][CH2:11][CH3:12].C(=O)(O)[O-].[Na+].[C:20](OCC)(=O)[CH3:21]>C(O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:20]([O:8][CH:7]([O:10][CH2:11][CH3:12])[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
ethyl orthoformate
Quantity
15.7 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
229 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for 10 hours
Duration
10 h
WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=NC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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